[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine
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Overview
Description
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a compound that features a pyrazole ring and a thiophene ring connected by an ethylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-(thiophen-2-yl)ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazole or thiophene rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while substitution reactions could introduce various functional groups onto the pyrazole or thiophene rings.
Scientific Research Applications
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(Thiophen-2-yl)ethylamine: Another precursor used in the synthesis.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A related compound with a boronic ester group.
Uniqueness
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine is unique due to the combination of the pyrazole and thiophene rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3S |
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Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C11H15N3S/c1-14-9-10(8-13-14)7-12-5-4-11-3-2-6-15-11/h2-3,6,8-9,12H,4-5,7H2,1H3 |
InChI Key |
YNCZOHINMIWYSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=CS2 |
Origin of Product |
United States |
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